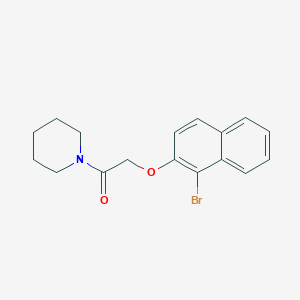![molecular formula C21H26N2O4 B324666 2-(4-METHYLPHENOXY)-N-{1-[2-(4-METHYLPHENOXY)ACETAMIDO]PROPAN-2-YL}ACETAMIDE](/img/structure/B324666.png)
2-(4-METHYLPHENOXY)-N-{1-[2-(4-METHYLPHENOXY)ACETAMIDO]PROPAN-2-YL}ACETAMIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-METHYLPHENOXY)-N-{1-[2-(4-METHYLPHENOXY)ACETAMIDO]PROPAN-2-YL}ACETAMIDE is a synthetic organic compound characterized by its phenoxy acetamide structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-METHYLPHENOXY)-N-{1-[2-(4-METHYLPHENOXY)ACETAMIDO]PROPAN-2-YL}ACETAMIDE typically involves the reaction of 4-methylphenoxyacetic acid with 1-methyl-2-aminoethylamine under specific conditions. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process parameters such as temperature, pressure, and reaction time are optimized to maximize yield and purity. The use of continuous flow reactors can also be explored to enhance production efficiency and scalability .
化学反应分析
Types of Reactions
2-(4-METHYLPHENOXY)-N-{1-[2-(4-METHYLPHENOXY)ACETAMIDO]PROPAN-2-YL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenoxy derivatives.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(4-METHYLPHENOXY)-N-{1-[2-(4-METHYLPHENOXY)ACETAMIDO]PROPAN-2-YL}ACETAMIDE involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects .
相似化合物的比较
Similar Compounds
- N-(1-methyl-2-{[(2-methylphenoxy)acetyl]amino}ethyl)-2-(2-methylphenoxy)acetamide
- N-(1-methyl-2-{[(4-methylphenoxy)acetyl]amino}ethyl)-2-(2-methylphenoxy)acetamide
Uniqueness
2-(4-METHYLPHENOXY)-N-{1-[2-(4-METHYLPHENOXY)ACETAMIDO]PROPAN-2-YL}ACETAMIDE is unique due to its specific substitution pattern on the phenoxy groups, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in the design of novel compounds with improved efficacy and safety profiles.
属性
分子式 |
C21H26N2O4 |
|---|---|
分子量 |
370.4 g/mol |
IUPAC 名称 |
2-(4-methylphenoxy)-N-[2-[[2-(4-methylphenoxy)acetyl]amino]propyl]acetamide |
InChI |
InChI=1S/C21H26N2O4/c1-15-4-8-18(9-5-15)26-13-20(24)22-12-17(3)23-21(25)14-27-19-10-6-16(2)7-11-19/h4-11,17H,12-14H2,1-3H3,(H,22,24)(H,23,25) |
InChI 键 |
SOZNSFROCCBRNR-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OCC(=O)NCC(C)NC(=O)COC2=CC=C(C=C2)C |
规范 SMILES |
CC1=CC=C(C=C1)OCC(=O)NCC(C)NC(=O)COC2=CC=C(C=C2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(1-bromo-2-naphthyl)oxy]-N-(tert-butyl)acetamide](/img/structure/B324585.png)
![2-[(1-bromonaphthalen-2-yl)oxy]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B324586.png)
![2-[(1-bromo-2-naphthyl)oxy]-N,N-diethylacetamide](/img/structure/B324587.png)
![Propyl 4-({[(1-bromo-2-naphthyl)oxy]acetyl}amino)benzoate](/img/structure/B324590.png)
![2-[(1-bromo-2-naphthyl)oxy]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B324593.png)
![2-[(1-bromo-2-naphthyl)oxy]-N-(3-cyanophenyl)acetamide](/img/structure/B324594.png)
![N-(4-anilinophenyl)-2-[(1-bromo-2-naphthyl)oxy]acetamide](/img/structure/B324596.png)
![2-[(1-bromo-2-naphthyl)oxy]-N-[4-(diethylamino)phenyl]acetamide](/img/structure/B324599.png)
![2-[(1-bromo-2-naphthyl)oxy]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B324600.png)
![2-[(1-bromo-2-naphthyl)oxy]-N-(4-chlorophenyl)acetamide](/img/structure/B324601.png)
![2-[(1-bromo-2-naphthyl)oxy]-N-phenylacetamide](/img/structure/B324602.png)
![Ethyl 4-({[(1-bromo-2-naphthyl)oxy]acetyl}amino)benzoate](/img/structure/B324604.png)
![N-[4-(acetylamino)phenyl]-2-[(1-bromo-2-naphthyl)oxy]acetamide](/img/structure/B324605.png)
